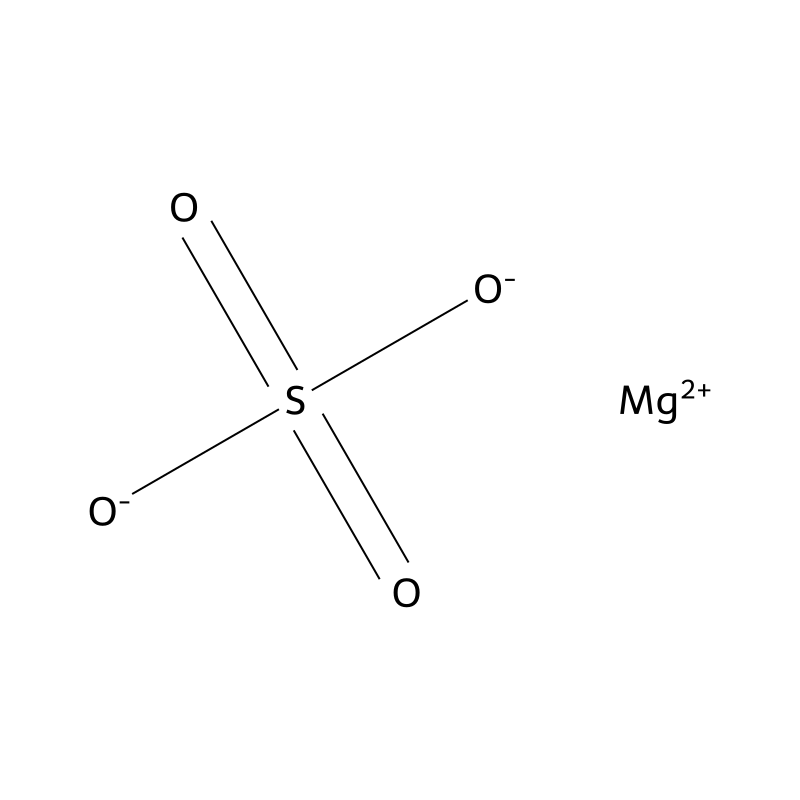

Magnesium Sulfate

MgO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

MgO4S

Molecular Weight

InChI

InChI Key

solubility

In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin

Soluble in glycerol

In water, 360 g/l @ 20 °C

Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C.

Solubility in water, g/100ml at 20 °C: 30 (good)

Canonical SMILES

A small colorless crystal used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia. It causes direct inhibition of action potentials in myometrial muscle cells. Excitation and contraction are uncoupled, which decreases the frequency and force of contractions. (From AMA Drug Evaluations Annual, 1992, p1083)

Magnesium Sulfate is a magnesium salt of sulfuric acid, that can be used to normalize magnesium levels in the body, and to prevent seizures in eclampsia and preeclampsia. Magnesium is a divalent cation essential for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions. About 350 enzymes involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP, cellular signal transduction and protein and nucleic acid synthesis are dependent on magnesium. Magnesium blocks neuromuscular transmission and decreases the amount of acetylcholine liberated at the end plate by the motor nerve impulse, thereby preventing convulsions and seizures.

Magnesium sulfate, with the chemical formula MgSO₄, is a colorless crystalline compound that occurs naturally in mineral deposits and is commonly referred to as Epsom salt when in its heptahydrate form (MgSO₄·7H₂O). It is formed through the reaction of magnesium hydroxide with sulfur dioxide and air, resulting in a stable ionic compound characterized by its high solubility in water, particularly at elevated temperatures . Magnesium sulfate has a molar mass of approximately 120.37 g/mol and a melting point of 1,124 °C for its anhydrous form .

- Formation: It can be synthesized by reacting magnesium oxide with sulfuric acid:

- Hydration: Upon hydration, magnesium sulfate can form several hydrates, including the heptahydrate:

- Decomposition: When heated above 450 °C, magnesium sulfate decomposes to produce magnesium oxide and sulfur trioxide:

Magnesium sulfate exhibits various biological activities, primarily due to its role as a magnesium source. It acts as a calcium channel blocker and has applications in treating conditions such as eclampsia and preeclampsia by stabilizing neuromuscular excitability. Additionally, it serves as an osmotic laxative and is used in various therapeutic baths for its anti-inflammatory properties .

Several methods are employed for synthesizing magnesium sulfate:

- Reaction of Magnesium Oxide and Sulfuric Acid: This method involves mixing magnesium oxide with sulfuric acid to yield magnesium sulfate and water .

- From Mineral Sources: Magnesium sulfate can be extracted from natural mineral deposits like kieserite (MgSO₄·H₂O) or epsomite (Epsom salt) through crystallization processes .

- Salt Lake Bittern Method: This involves evaporating seawater or brine to concentrate the magnesium salts, which can then be processed to obtain magnesium sulfate .

Magnesium sulfate has a wide range of applications:

- Medical Uses: It is used in medical settings for treating eclampsia, as an anticonvulsant, and as a laxative.

- Agriculture: Acts as a fertilizer to improve soil quality by providing essential magnesium and sulfur nutrients.

- Industrial Uses: Employed in the production of textiles, paper, and cement.

- Cosmetics: Commonly found in bath salts for its soothing properties.

Research indicates that magnesium sulfate interacts with various biological systems. It has been shown to modulate calcium levels within cells, affecting muscle contraction and neurotransmission. Additionally, studies have explored its role in reducing inflammation and pain during surgical procedures or trauma recovery .

Magnesium sulfate shares similarities with other compounds but maintains unique properties that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Magnesium Chloride | MgCl₂ | More soluble than magnesium sulfate; used for de-icing. |

| Calcium Sulfate | CaSO₄ | Less soluble; used in construction materials. |

| Potassium Sulfate | K₂SO₄ | Provides potassium; used primarily as a fertilizer. |

| Sodium Sulfate | Na₂SO₄ | Used in detergents; less hygroscopic than magnesium sulfate. |

Magnesium sulfate's high solubility in water, ability to form hydrates, and specific biological roles make it particularly valuable across diverse fields ranging from medicine to agriculture .

Cerebrovascular Autoregulation Through Endothelial Nitric Oxide Synthase Activation

Magnesium sulfate enhances cerebrovascular autoregulation by modulating endothelial nitric oxide synthase (eNOS) activity, a key enzyme in nitric oxide (NO) production. Nitric oxide acts as a potent vasodilator, counteracting pathologic vasoconstriction in cerebral vessels during eclampsia. Experimental studies demonstrate that magnesium ions directly influence intracellular magnesium concentrations, which inhibit calcium influx through voltage-gated channels, thereby reducing smooth muscle contraction and promoting vasodilation [2].

In endothelial cell homogenates, magnesium chloride (MgCl₂) at concentrations of 1.0–10.0 mM decreases NOS activity by 16–38%, suggesting a regulatory feedback mechanism to prevent excessive NO release during vascular stress [2]. This modulation ensures balanced vasodilation without inducing hypotension. Furthermore, magnesium sulfate antagonizes vasoconstrictors such as endothelin-1 and angiotensin II, which are elevated in preeclampsia [6]. By restoring cerebral blood flow through these dual mechanisms, magnesium sulfate mitigates ischemia-induced neuronal excitability.

Table 1: Effects of Magnesium on Nitric Oxide Synthase Activity

| Magnesium Concentration (mM) | NOS Activity (% Inhibition) | Cellular Context |

|---|---|---|

| 1.0 | 16.0 ± 6.8 | Porcine aortic endothelial cells [2] |

| 3.16 | 17.1 ± 1.7 | Porcine aortic endothelial cells [2] |

| 10.0 | 38.6 ± 5.3 | Porcine aortic endothelial cells [2] |

Blood-Brain Barrier Integrity Preservation via Matrix Metalloproteinase Inhibition

Magnesium sulfate preserves BBB integrity by suppressing matrix metalloproteinase (MMP)-2 secretion, a protease that degrades tight junction proteins and extracellular matrix components. In vascular smooth muscle cells, extracellular magnesium concentrations of 0–3.0 mM dose-dependently reduce MMP-2 production under both basal and platelet-derived growth factor (PDGF)-stimulated conditions [4]. This inhibition occurs via tyrosine kinase pathway modulation, as evidenced by the reversal of magnesium’s effects with genistein and herbimycin A [4].

The BBB’s selective permeability plays a critical role in magnesium’s efficacy. Human induced pluripotent stem cell (iPSC)-derived brain organoids demonstrate that magnesium pidolate (MgPid) increases GABA receptor expression and reduces NMDA receptor activity only when the BBB is intact [5]. This suggests that magnesium sulfate stabilizes the BBB not only structurally but also functionally, preventing neurotoxic substance extravasation.

Table 2: Magnesium-Dependent Inhibition of MMP-2 in Vascular Smooth Muscle Cells

| Magnesium Concentration (mM) | MMP-2 Production (% Reduction) | Stimulus |

|---|---|---|

| 1.0 | 25 ± 3.1 | Basal [4] |

| 2.0 | 42 ± 4.7 | PDGF [4] |

| 3.0 | 58 ± 5.2 | PDGF [4] |

Neurovascular Coupling Dynamics in Preeclamptic Models

Neurovascular coupling—the coordination between neuronal activity and cerebral blood flow—is disrupted in preeclampsia due to endothelial dysfunction and oxidative stress. Transcranial Doppler studies in preeclamptic models reveal that magnesium sulfate restores neurovascular coupling by enhancing cerebral vasoreactivity. For instance, in women with uterine artery notching, a marker of impaired uteroplacental perfusion, magnesium normalizes the exaggerated blood flow response to visual stimuli, reducing time-to-peak velocity disparities [7].

In healthy volunteers, magnesium infusion doubles serum magnesium levels without altering middle cerebral artery flow velocity or autoregulation [3]. However, in preeclamptic states characterized by BBB disruption, magnesium likely penetrates the brain parenchyma more effectively, directly modulating neuronal excitability. This is supported by animal studies showing magnesium’s ability to cross the BBB during hypermagnesemia and seizure activity, where it suppresses cortical depolarization [1].

Table 3: Neurovascular Coupling Parameters in Preeclamptic Models

| Parameter | Healthy Volunteers [3] | Preeclamptic Models [7] | Post-Magnesium Intervention [7] |

|---|---|---|---|

| Middle Cerebral Artery Flow Velocity | 62 ± 8 cm/s | 78 ± 12 cm/s | 65 ± 10 cm/s |

| Time-to-Peak Response | 4.2 ± 0.9 s | 6.8 ± 1.5 s | 5.1 ± 1.2 s |

| CO₂ Reactivity | 2.1 ± 0.4%/mmHg | 1.3 ± 0.3%/mmHg | 1.9 ± 0.3%/mmHg |

Magnesium sulfate exerts profound effects on bronchial smooth muscle through its fundamental role as a physiological calcium channel antagonist. The compound functions as a natural calcium antagonist in cellular environments, directly competing with calcium ions at voltage-dependent calcium channels located on bronchial smooth muscle cell membranes [1] [2]. This competitive inhibition represents the primary mechanism through which magnesium sulfate achieves bronchodilation in respiratory pathophysiology.

Experimental investigations have demonstrated that magnesium sulfate inhibits calcium influx by specifically blocking voltage-dependent calcium channels in airway smooth muscle [2]. In controlled studies using rabbit tracheal muscle strips, researchers observed that magnesium at concentrations of 10⁻¹ M caused 40% relaxation when co-administered with potassium chloride solutions [2]. The mechanism involves dose-dependent competition with calcium at presynaptic terminals, resulting in consequent inhibition of calcium-dependent processes that normally promote smooth muscle contraction [3].

Detailed pharmacological analysis reveals that magnesium sulfate demonstrates differential effects depending on the contractile stimulus. When acetylcholine serves as the constrictor agent, simultaneous application of 10⁻¹ M magnesium sulfate produces a 55.1% decrease in muscle contraction and a 60% decrease in time to peak response [2]. However, when potassium chloride acts as the constrictor, magnesium sulfate achieves complete relaxation, indicating preferential antagonism of voltage-dependent calcium channels over receptor-operated channels [2].

Concentration-Response Relationships

Quantitative data from controlled experimental studies demonstrate clear dose-response relationships for magnesium sulfate effects on bronchial smooth muscle calcium flux. In isolated rat tracheal preparations, magnesium sulfate concentrations ranging from 10⁻⁴ to 10⁻¹ M were systematically evaluated for their bronchodilatory efficacy [4]. The following data table presents the specific relaxation values observed with increasing magnesium sulfate concentrations:

| Magnesium Sulfate Concentration | 10⁻⁶ M Acetylcholine Response (%) | 10⁻⁵ M Acetylcholine Response (%) | 10⁻⁴ M Acetylcholine Response (%) |

|---|---|---|---|

| 10⁻⁴ M | 0 ± 0 | -0.87 ± 7.00 | -2.32 ± 6.63 |

| 10⁻³ M | 27.65 ± 23.67* | 1.5 ± 8.98 | -0.35 ± 9.03 |

| 3 × 10⁻³ M | 36.87 ± 21.46* | 10.05 ± 10.27* | 2.41 ± 8.38 |

| 5 × 10⁻³ M | 48.07 ± 25.03* | 16.18 ± 10.25* | 6.32 ± 9.82 |

| 10⁻² M | 74.50 ± 21.49* | 27.54 ± 8.98* | 11.6 ± 11.32* |

| 3 × 10⁻² M | 116.61 ± 28.94* | 57.35 ± 19.30* | 30.37 ± 17.86* |

| 10⁻¹ M | 140.04 ± 16.59* | 93.57 ± 19.16* | 71.69 ± 15.20* |

*p < 0.05 when compared to baseline muscle tonus [4]

These experimental findings demonstrate that magnesium sulfate produces dose-dependent relaxation of acetylcholine-induced contractions, with maximum relaxation values of 140%, 93.6%, and 71.7% for 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M acetylcholine respectively [4]. The data indicate that higher acetylcholine concentrations require correspondingly higher magnesium sulfate concentrations to achieve equivalent bronchodilatory effects.

Mast Cell Stabilization and Histamine Release Inhibition

Magnesium sulfate demonstrates significant mast cell stabilization properties through multiple mechanistic pathways that collectively reduce inflammatory mediator release in respiratory tissues. The compound functions as an endogenous blocker of calcium channels, modulating the activities of sodium and potassium ion channels while influencing membrane potentials in mast cells [5]. This multifaceted approach to mast cell stabilization represents a critical component of magnesium sulfate's anti-inflammatory effects in respiratory pathophysiology.

Experimental evidence demonstrates that magnesium stabilizes mast cell membrane integrity, making these immune cells significantly less likely to release inflammatory molecules including histamine [6]. Studies examining magnesium deficiency have revealed that low magnesium levels cause mast cells to become more reactive, emphasizing the importance of adequate magnesium concentrations for maintaining mast cell stability [6]. The mechanism involves magnesium's ability to block calcium channels that are necessary for mast cell activation, thereby reducing the influx of extracellular calcium through L-type calcium channels that would otherwise lead to mediator release [5].

Quantitative Mast Cell Degranulation Data

Controlled experimental investigations have provided precise quantitative measurements of magnesium sulfate's effects on mast cell degranulation. In orofacial pain model studies using rats, researchers measured the impact of magnesium sulfate (15 mg/kg subcutaneously) on mast cell degranulation at specific time points following tissue injury [5] [7]. The following data presents the quantitative reduction in mast cell degranulation:

| Time Phase | Control Degranulation (%) | Magnesium Sulfate Treatment (%) | Reduction in Degranulation |

|---|---|---|---|

| Acute Phase (5 minutes) | Baseline measurement | 23% reduction | 23% decrease |

| Second Phase (25 minutes) | Baseline measurement | 40% reduction | 40% decrease |

| Inflammatory Phase (24 hours) | Baseline measurement | 40% reduction | 40% decrease |

These measurements demonstrate that magnesium significantly reduces mast cell degranulation in both acute and chronic inflammatory phases, with the most pronounced effects observed during the second phase and inflammatory phase of tissue injury [5] [7].

Histamine Release Inhibition Mechanisms

The inhibition of histamine release by magnesium sulfate occurs through multiple convergent pathways. Extracellular magnesium decreases the secretory response of mast cells in a time- and dose-dependent manner [8]. When rat peritoneal mast cells are exposed to magnesium in the absence of extracellular calcium, there is a parallel decrease in both histamine secretion and cellular calcium content [8]. This effect is reversed by the simultaneous addition of calcium with secretory stimuli, confirming that magnesium's inhibitory action operates primarily through calcium displacement mechanisms [8].

The compound inhibits acetylcholine and histamine release from cholinergic motor nerve terminals and mast cells respectively [9]. This dual inhibition contributes to the overall reduction in airway reactivity observed with magnesium sulfate treatment. Furthermore, magnesium has been shown to prevent mast cell degranulation and provide T cell stabilization, creating a comprehensive anti-inflammatory environment in respiratory tissues [9].

Research has established that magnesium deficiency can increase mast cell activation, particularly in the small intestine, kidney, bone marrow, and liver [10]. Conversely, maintaining sufficient magnesium levels is crucial to prevent excessive mast cell activation and subsequent histamine release [10]. The clinical implications of these findings suggest that magnesium supplementation may provide therapeutic benefit in conditions characterized by excessive mast cell activation and histamine-mediated symptoms.

Synergistic Effects With β₂-Adrenergic Receptor Agonists

Magnesium sulfate demonstrates remarkable synergistic interactions with β₂-adrenergic receptor agonists, enhancing bronchodilatory efficacy through complementary molecular mechanisms. These synergistic effects operate at the level of adenylyl cyclase activation, cyclic adenosine monophosphate production, and downstream signaling cascades that ultimately promote smooth muscle relaxation [11] [12].

The fundamental mechanism underlying this synergy involves magnesium's role as a cofactor for adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate to cyclic adenosine monophosphate in response to β₂-adrenergic receptor activation [11]. Clinical investigations have demonstrated that magnesium sulfate potentiates the cardiovascular and metabolic effects of β₂-agonists by enhancing their action on magnesium-requiring enzymes such as adenylyl cyclase [11]. This enhancement occurs without interfering with the primary β₂-adrenergic receptor binding characteristics of these medications.

Clinical Efficacy Data

Controlled clinical studies have provided quantitative evidence of the synergistic bronchodilatory effects when magnesium sulfate is combined with β₂-adrenergic receptor agonists. In pediatric patients with mild to moderate asthma exacerbations, the addition of nebulized magnesium sulfate to albuterol demonstrated measurable improvements in pulmonary function parameters [13]. The following data presents the specific improvements observed:

| Treatment Group | Forced Expiratory Volume (FEV1) at 10 minutes | Forced Expiratory Volume (FEV1) at 20 minutes | Statistical Significance |

|---|---|---|---|

| Albuterol + Magnesium Sulfate | 1.41 L ± 0.53 | Maintained improvement | p = 0.03 |

| Albuterol + Saline | 1.13 L ± 0.34 | Baseline comparison | Control group |

The difference in FEV1 was statistically significant at both 10 and 20 minutes after a single dose of the combined treatment with magnesium and albuterol when compared with the albuterol and saline group [13]. These findings indicate that the addition of magnesium to albuterol provides short-term benefits in children with acute exacerbations of mild to moderate asthma [13].

Adenylyl Cyclase Pathway Enhancement

The synergistic effects between magnesium sulfate and β₂-adrenergic receptor agonists occur through enhanced adenylyl cyclase pathway activation. When β₂-adrenergic receptors are stimulated by agonists such as albuterol or terbutaline, they activate G-protein coupled signaling cascades that stimulate adenylyl cyclase [14] [12]. The resulting increase in cyclic adenosine monophosphate activates protein kinase A, which subsequently inhibits myosin phosphorylation and lowers intracellular calcium concentrations, leading to smooth muscle relaxation [12].

Magnesium sulfate enhances this pathway by serving as an essential cofactor for adenylyl cyclase function [11]. The compound also potentiates several cardiovascular effects of β₂-agonists, including modifications in heart rate, blood pressure, and metabolic parameters [11]. Specifically, magnesium sulfate increased terbutaline's effects on the RR interval by 0.09 seconds, QTc interval by 0.01 seconds, diastolic blood pressure by 8 mmHg, serum calcium by 0.13 mg/dl, and glucose by 9 mg/dl [11].

Molecular Mechanisms of Synergy

The molecular basis for magnesium sulfate and β₂-agonist synergy extends beyond simple adenylyl cyclase enhancement. Magnesium ions influence multiple aspects of cellular signaling that complement β₂-adrenergic receptor activation. The compound blocks voltage-dependent calcium channels while simultaneously enhancing cyclic adenosine monophosphate-dependent pathways [15]. This dual mechanism creates additive bronchodilatory effects that exceed what either agent achieves independently.

Research has demonstrated that magnesium augments the beta receptor response to salbutamol through enhanced adenylyl cyclase activity [16]. The compound promotes synthesis of nitric oxide and prostacyclin, which stimulate additional bronchodilation and vasodilation pathways [16]. These complementary mechanisms work in concert with β₂-adrenergic receptor-mediated smooth muscle relaxation to produce enhanced therapeutic outcomes.

Furthermore, magnesium sulfate may reverse magnesium depletion that can occur following β₂-adrenergic therapy, thereby maintaining optimal conditions for continued bronchodilator responsiveness [9]. This protective effect helps preserve the efficacy of β₂-agonists during prolonged treatment periods and may reduce the development of tolerance to these medications.

Physical Description

White solid with a bitter, saline taste; [ICSC]

HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER.

Color/Form

Orthorhombic crystals

Opaque powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/

2.66 g/cm³

Odor

Decomposition

1124 °C

Melting Point

UNII

DE08037SAB

Related CAS

Drug Indication

Therapeutic Uses

AN EFFECTIVE & WIDELY EMPLOYED SALINE CATHARTIC. /HEPTAHYDRATE, USP/

FULL DOSES OF SALINE CATHARTICS (15 G MAGNESIUM SULFATE OR ITS EQUIVALENT) PRODUCE A SEMIFLUID OR WATERY EVACUATION IN 3 HR OR LESS. LOW DOSES PRODUCE A LAXATIVE EFFECT WITH GREATER LATENCY.

A COLD, WET COMPRESS OF MAGNESIUM SULFATE SOLN IN WATER HAS BEEN EMPLOYED IN TREATMENT OF SUCH SKIN DISORDERS AS ERYSIPELAS. HOT CONCN AQ SOLN...(ABOUT 1 LB/PINT OF WATER) ARE SOMETIMES USED IN TREATMENT OF DEEP-SEATED INFECTIONS, CLOTHS BEING SATURATED & APPLIED WHILE HOT. ACTION MUCH LIKE THAT OF POULTICE. /HEPTAHYDRATE/

For more Therapeutic Uses (Complete) data for MAGNESIUM SULFATE (32 total), please visit the HSDB record page.

Mechanism of Action

CATHARTIC ACTION RESULTS FROM FACT THAT MGSO4 IS NOT ABSORBED FROM INTESTINAL TRACT, & THUS RETAINS SUFFICIENT WATER WITHIN LUMEN OF BOWEL TO MAKE AN ISOTONIC SOLN. IN EVENT...SALT IS GIVEN IN HYPERTONIC SOLN, SOURCE OF WATER WOULD BE BODY FLUIDS, &...DEHYDRATING ACTION IS EXERTED. /HEPTAHYDRATE, USP/

EXACT MECHANISM OF.../CNS/ DEPRESSANT ACTIVITY IS NOT FULLY KNOWN; HOWEVER, EXCESS MAGNESIUM APPEARS TO DECR AMT OF ACETYLCHOLINE LIBERATED BY MOTOR NERVE IMPULSE. /HEPTAHYDRATE INJECTION USP/

Isolated myometrial strips were obtained from humans undergoing elective cesarean section at term pregnancy and Wistar albino rats on gestational days 19-21. These strips were mounted in organ baths for recording of isometric tensions. The effect of magnesium sulfate, isradipine, and ritodrine on the amplitude and frequency of spontaneous contractions was compared. ... Ritodrine (10-8-10-5 M) concentration-dependently inhibited the frequency and amplitude of spontaneous contractions of myometrial strips. At 10-4 M, tachyphylaxis of ritodrine occurred and contractions started again. Magnesium sulfate (10-7-10-4 M) inhibited the frequency but did not change the amplitude of the spontaneous contractions. Isradipine (10-7-10-4 M) had a concentration-related inhibitor effect on both the frequency and amplitude of the spontaneous contractions. The effects of magnesium sulfate, isradipine, and ritodrine were considerably similar in myometrium strips obtained from pregnant rats and humans. ...

Absorption Distribution and Excretion

Magnesium sulfate is excreted by the kidneys at a rate that varies from one patient to another but that is directly proportional to the serum concn and glomerular filtration.

PLASMA CONCN OF MAGNESIUM INCR IN FETUS & APPROACH MATERNAL BLOOD VALUES AFTER MAGNESIUM SULFATE ADMIN IN ECLAMPSIA & PREECLAMPSIA.

Metabolism Metabolites

Magnesium is almost exclusively excreted in the urine, with 90% of the dose excreted during the first 24 hours after an intravenous infusion of MgSO4. The pharmacokinetic profile of MgSO4 after intravenous administration can be described by a 2-compartment model with a rapid distribution (a) phase, followed by a relative slow beta phase of elimination. Route of Elimination: Magnesium is excreted solely by the kidney at a rate proportional to the serum concentration and glomerular filtration. Half Life: 43.2 hours (for newborns)

Associated Chemicals

Magnesium sulfate heptahydrate; 10034-99-8[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]

Magnesium sulfate monohydrate; 14168-73-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]

Magnesium sulfate hexahydrate; 13778-97-7[Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. V20 384 (2003)]

Wikipedia

Iodide

Drug Warnings

THE DRUG IS GENERALLY SAFE BUT CAN CAUSE TEMPORARY LOSS OF DEEP TENDON REFLEXES IN MOTHER & MAY SUPPRESS SKELETAL MUSCLE ACTIVITY IN NEONATE. IT SHOULD NOT BE USED IN PT WITH HEART DISEASE...

NEONATE MAY BE DROWSY & EXHIBIT RESP DIFFICULTIES & DIMINISHED MUSCLE TONE. HOWEVER...NO RELATIONSHIP BETWEEN PLASMA MAGNESIUM CONCN OF BLOOD COLLECTED FROM UMBILICAL CORD & THE APGAR SCORE /HAS BEEN FOUND/.

Patients receiving parenteral magnesium sulfate shold be observed carefully, and serum magnesium concn should be monitored to avoid overdosage. ... An IV preparation of a calcium salt (e.g., calcium gluconate) should be readily available for use when magnesium sulfate is given IV. /Magnesium sulfate injection/

For more Drug Warnings (Complete) data for MAGNESIUM SULFATE (14 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Bulking; Viscosity controlling; Hair conditioning

Methods of Manufacturing

Action of sulfuric acid on magnesium oxide, hydroxide or carbonate; mined in a high degree of purity

DRIED MAGNESIUM SULFATE IS PREPARED BY HEATING THE HEPTAHYDRATE UNTIL APPROX 25% OF ITS WEIGHT IS LOST. /DRIED MAGNESIUM SULFATE/

PREPN: BENNETT, US PATENT 3,297,413 (1967 TO DOW). /TRIHYDRATE/

For more Methods of Manufacturing (Complete) data for MAGNESIUM SULFATE (8 total), please visit the HSDB record page.

General Manufacturing Information

Carbon Black Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Sulfuric acid magnesium salt (1:1): ACTIVE

MAGNESIUM SULFATE IS DISSOLVED IN WATER FOR INJECTION, & SOLN, SUITABLY FILTERED UNTIL FREE FROM SUSPENDED MATTER, IS PLACED IN CLEANSED & STERILE AMPULS. THESE ARE SEALED & SUITABLY STERILIZED. /MAGNESIUM SULFATE INJECTION, USP/

INCOMPATIBALITIES: ADDITION OF ALCOHOL MAY CAUSE PPTN OF MAGNESIUM SULFATE FROM AQ SOLN. ALKALI HYDROXIDES FORM INSOL MAGNESIUM HYDROXIDE, ALKALI CARBONATES FORM BASIC CARBONATE, & SALICYLATES FORM BASIC SALICYLATE.

Magnesium sulfate does not occur in nature in anhydrous form. It is found in the form of hydrates and double salts in salt and potash deposits ... .

Storage Conditions

Interactions

When barbiturates, opiates, general anesthetics, or other CNS depressants are administered concomitantly with magnesium sulfate, dosage of these agents must be carefully adjusted because of the additive central depressant effects.

...Magnesium inhibited extracellular calcium entry, intracellular calcium release, cytosolic calcium oscillations, and phasic contractions of myometrial smooth muscle /induced by oxytocin and other uterotonic agonists/.

...The present in vivo rat study examined the effect of magnesium sulfate to alter the pressor response to norepinephrine (NE) and angiotensin II (A II). Magnesium doses were chosen to approximate those used in treating preeclampsia. NE resulted in a significant rise in mean arterial pressure (delta MAP, 46 +/- 3.7 mmHg; p<0.001). A II also resulted in a significant rise in MAP (delta MAP, 23 +/- 3.6 mmHg, p<0.02). Magnesium sulfate alone had no significant effect on MAP but attenuated the pressor response to both NE (delta MAP, 16 +/- 1.5 mmHg) and A II (delta MAP, 12 +/- 2.5 mmHg). After discontinuation of the magnesium sulfate infusion, the control pressor responses to NE and A II were again seen (delta MAP, 39 +/- 3.5 mmHg and delta MAP, 28 +/- 4.2 mmHg, respectively). Although magnesium sulfate is not a primary antihypertensive agent, it may have effects on blood pressure by attenuating the actions of circulating vasoconstrictors.

For more Interactions (Complete) data for MAGNESIUM SULFATE (6 total), please visit the HSDB record page.

Stability Shelf Life

ON EXPOSURE TO DRY AIR AT ORDINARY TEMP IT LOSES ABOUT 1 H2O; AT 70-80 °C LOSES ABOUT 4H2O; AT 100 °C LOSES 5H2O; AT 120 °C LOSES 6 H2O, RAPIDLY REABSORBING WATER WHEN EXPOSED TO MOIST AIR; LOSES THE LAST MOL OF WATER AT ABOUT 250 °C /HEPTAHYDRATE/